molecular formula C16H18N4O4S B5567913 2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide

Cat. No.: B5567913
M. Wt: 362.4 g/mol
InChI Key: QMPRGHYKQCTYJR-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.10487624 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study synthesized compounds related to this chemical and found them to exhibit significant in vitro antibacterial activity against multiple bacterial strains, antifungal activity, and antimycobacterial activity. These compounds were also predicted to have excellent drug-likeness properties (Pandya et al., 2019).

Anticancer Potential

  • Research on novel oxadiazole, thiadiazole, and triazole derivatives, closely related to the compound , revealed promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds were effective MMP-9 inhibitors, suggesting a potential role in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).

Anticonvulsant Properties

  • Certain benztriazoles, structurally similar to the compound of interest, were evaluated for their anticonvulsant activity. They showed promising results in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures test, suggesting potential as anticonvulsant agents (Liu et al., 2016).

Antibacterial Evaluation

  • The compound's analogs have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing promising antimicrobial activities at certain concentrations (Rezki, 2016).

Synthesis and Structure-Biological Activities

  • Researchers synthesized and evaluated the structure and biological activities of compounds closely related to the compound of interest. These compounds demonstrated antifungal and plant growth regulating activities (Liu et al., 2005).

Antitumor Activity and Molecular Docking Study

  • Some novel 3-benzyl-4(3H)quinazolinone analogues, structurally similar to the compound, showed broad-spectrum antitumor activity and were found to be more potent than the positive control used in the study. Molecular docking methodology indicated a similar binding mode to certain known drugs, suggesting potential for therapeutic applications (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N-(thiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-10-18-19(7-15(21)17-11-4-5-25-8-11)16(22)20(10)12-2-3-13-14(6-12)24-9-23-13/h2-3,6,11H,4-5,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPRGHYKQCTYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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